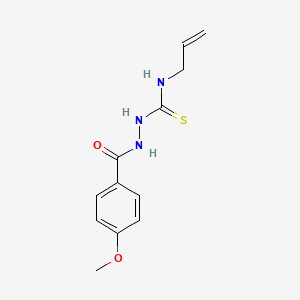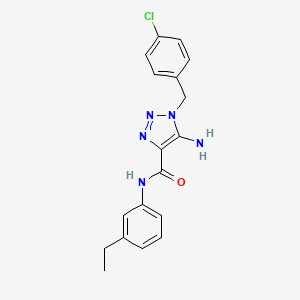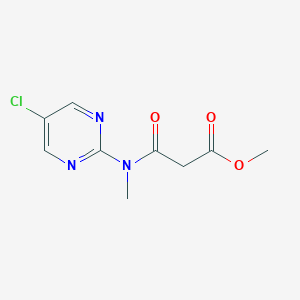
N-allyl-2-(4-methoxybenzoyl)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-2-(4-methoxybenzoyl)hydrazinecarbothioamide, also known as AMBH, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. AMBH is a thiosemicarbazone derivative that has been synthesized using a variety of methods.
Applications De Recherche Scientifique
N-allyl-2-(4-methoxybenzoyl)hydrazinecarbothioamide has shown potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N-allyl-2-(4-methoxybenzoyl)hydrazinecarbothioamide has anticancer activity against a variety of cancer cell lines, including breast, prostate, and lung cancer cells. N-allyl-2-(4-methoxybenzoyl)hydrazinecarbothioamide has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and this makes it a potential candidate for the treatment of cancer.
Mécanisme D'action
The mechanism of action of N-allyl-2-(4-methoxybenzoyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, which is an enzyme that is essential for DNA synthesis. This inhibition leads to the accumulation of DNA damage and ultimately induces cell death in cancer cells.
Biochemical and Physiological Effects:
N-allyl-2-(4-methoxybenzoyl)hydrazinecarbothioamide has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer activity, N-allyl-2-(4-methoxybenzoyl)hydrazinecarbothioamide has been shown to have antioxidant activity, which may contribute to its anticancer properties. N-allyl-2-(4-methoxybenzoyl)hydrazinecarbothioamide has also been shown to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-allyl-2-(4-methoxybenzoyl)hydrazinecarbothioamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent anticancer activity against a variety of cancer cell lines. However, N-allyl-2-(4-methoxybenzoyl)hydrazinecarbothioamide also has some limitations. It is not very soluble in water, which can make it difficult to work with in some experiments. Additionally, the mechanism of action of N-allyl-2-(4-methoxybenzoyl)hydrazinecarbothioamide is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on N-allyl-2-(4-methoxybenzoyl)hydrazinecarbothioamide. One potential direction is to further investigate the mechanism of action of N-allyl-2-(4-methoxybenzoyl)hydrazinecarbothioamide, which could provide insight into its anticancer properties. Another potential direction is to explore the use of N-allyl-2-(4-methoxybenzoyl)hydrazinecarbothioamide in combination with other anticancer agents to enhance its efficacy. Additionally, the development of more water-soluble derivatives of N-allyl-2-(4-methoxybenzoyl)hydrazinecarbothioamide could improve its utility in lab experiments.
Méthodes De Synthèse
N-allyl-2-(4-methoxybenzoyl)hydrazinecarbothioamide has been synthesized using a variety of methods, including the reaction of 4-methoxybenzoylhydrazinecarbothioamide with allyl bromide in the presence of potassium carbonate, and the reaction of 4-methoxybenzoylhydrazinecarbothioamide with allyl isothiocyanate. The synthesis of N-allyl-2-(4-methoxybenzoyl)hydrazinecarbothioamide has also been optimized using microwave irradiation, which has resulted in a higher yield and shorter reaction time.
Propriétés
IUPAC Name |
1-[(4-methoxybenzoyl)amino]-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-3-8-13-12(18)15-14-11(16)9-4-6-10(17-2)7-5-9/h3-7H,1,8H2,2H3,(H,14,16)(H2,13,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDMHJODKPTDFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC(=S)NCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-2-(4-methoxybenzoyl)hydrazinecarbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(5-bromo-6-methoxy-2-naphthyl)-4-methyl-1H-pyrazol-1-yl]-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2394295.png)
![3-Ethyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2394299.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-naphthamide](/img/structure/B2394300.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2394303.png)
![N,N-diethyl-2-(4-{[(4-fluorophenyl)amino]sulfonyl}-1,5-dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2394304.png)


![5-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-3-methyl-1,2-oxazole](/img/structure/B2394311.png)


![2-(9-chloro-6-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2394315.png)
![tert-Butyl ((2-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate](/img/structure/B2394316.png)
![2-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2394317.png)